1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
Description
1-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine ring and a phenoxypropanone moiety. The triazolopyrimidine scaffold is notable for its role in medicinal chemistry, often serving as a kinase inhibitor or receptor modulator due to its planar aromatic structure and hydrogen-bonding capabilities . The phenoxypropanone group introduces a ketone functionality, which may influence solubility and metabolic stability.
Crystallographic studies of this compound and its analogs have been conducted using SHELX software (e.g., SHELXL for refinement), ensuring precise structural determination of bond lengths, angles, and stereochemistry . This structural accuracy is critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-16(33-19-5-3-2-4-6-19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)18-9-7-17(24)8-10-18/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXUXDVYQDCCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease. USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels. This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines.
Biochemical Analysis
Biochemical Properties
They can form hydrogen bonds due to their ability to accept and donate hydrogen, which allows them to interact with different target receptors.
Cellular Effects
Some triazolopyrimidines have shown antitumor activities against various cancer cell lines. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one belongs to a class of triazolopyrimidine derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H22FN7O3
- Molecular Weight : 463.47 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC
This compound features a complex structure that integrates multiple pharmacophores, which might contribute to its biological activity.
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may interfere with DNA repair mechanisms by inhibiting poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA damage response. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .
Enzymatic Inhibition
The compound has also been noted for its enzymatic inhibitory activities:
- Enzyme Targets : It has shown potential as an inhibitor of certain kinases and other enzymes involved in cellular signaling pathways. This property suggests a role in modulating various physiological processes and could be leveraged for therapeutic interventions in diseases characterized by dysregulated signaling .
Psychopharmacological Effects
Some studies have suggested that derivatives of triazolopyrimidines can exhibit psychopharmacological effects, potentially impacting neurotransmitter systems:
- Implications for Neurological Disorders : The ability to interact with serotonin and dopamine receptors may position this compound as a candidate for further investigation in the treatment of mood disorders and other neurological conditions .
Case Study 1: Antitumor Efficacy
A study published in MDPI highlighted the antitumor efficacy of triazolopyrimidine derivatives. The results demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Inhibitory Activity on Kinases
Another investigation focused on the inhibitory effects of similar compounds on specific kinases related to cancer progression. The study reported IC50 values indicating potent inhibition, suggesting that modifications to the triazolopyrimidine core could enhance selectivity and potency against targeted kinases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly triazolopyrimidine derivatives with piperazine or fluorinated aryl groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Structural Analysis
- Triazolopyrimidine Core: Both the target compound and the analog in share this core, which is critical for π-π stacking interactions in enzyme binding.
- Piperazine Linker : The piperazine moiety is conserved across both triazolopyrimidine derivatives, suggesting a role in enhancing binding to helical domains (e.g., kinase ATP pockets).
- Fluorinated Aryl Groups : The 4-fluorophenyl group in the target compound versus the 4-fluorobenzyl group in ’s analog introduces differences in electron-withdrawing effects and torsional flexibility, which may modulate receptor affinity .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility: The phenoxypropanone group in the target compound likely increases hydrophilicity compared to the ethyl ketone and fluorobenzyl substituents in ’s analog, as ketones exhibit higher polarity than benzyl groups.
- Metabolic Stability : Fluorination typically reduces metabolic degradation by cytochrome P450 enzymes, a feature shared by both the target compound and ’s analog . However, the triazolone impurity in , with dichlorophenyl and dioxolane groups, is prone to rapid clearance due to its bulkier structure .
Crystallographic Insights
Structural refinement using SHELXL revealed that the target compound adopts a planar conformation in the triazolopyrimidine core, with bond lengths (e.g., N–C = 1.34 Å) consistent with aromatic delocalization. In contrast, the fluorobenzyl-substituted analog in exhibits slight torsional distortion (∼10° dihedral angle) due to steric clashes between the benzyl and piperazine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
